(3,4-Dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
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Description
“(3,4-Dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone” is a compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds involves the use of heterocyclic scaffolds, many of which contain nitrogen . A mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide. The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .Molecular Structure Analysis
The molecular structure of this compound is characterized by a monoclinic crystal system with a space group of P 2 1 / c (no. 14). The unit cell parameters are a = 6.7230 (2)Å, b = 11.1182 (3)Å, c = 14.4996 (5)Å, β = 94.8870(10)° .Physical and Chemical Properties Analysis
The compound is characterized by a five-membered pyrrolidine ring, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The compound also has increased three-dimensional (3D) coverage due to the non-planarity of the ring .Future Directions
The future directions for this compound could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
(3,4-dimethoxypyrrolidin-1-yl)-pyrrolidin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-15-9-6-13(7-10(9)16-2)11(14)8-3-4-12-5-8/h8-10,12H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRPRAIWMPKGGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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